
N,N-Dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline: is an organic compound that features a dimethylamino group attached to a phenyl group, which is further connected to an oxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline typically involves the reaction of N,N-dimethylaniline with an appropriate oxazolidine derivative. One common method is the nucleophilic addition of N,N-dimethylaniline to a phenyl-substituted oxazolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent, like tetrahydrofuran, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary amines and reduced aromatic compounds.
Substitution: Nitro, halo, or other substituted aromatic derivatives.
科学的研究の応用
Chemistry: N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases. Its structural framework is used to design molecules with specific biological targets.
Industry: In the industrial sector, N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline is utilized in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of advanced materials with unique properties.
作用機序
The mechanism of action of N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazolidine ring provides structural rigidity and specificity. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.
類似化合物との比較
N,N-Dimethylaniline: A simpler analogue with a dimethylamino group attached to a phenyl ring.
4-(3-Phenyloxazolidin-2-yl)aniline: Lacks the dimethylamino group but retains the oxazolidine ring.
N,N-Dimethyl-4-(2-oxazolin-2-yl)aniline: Features a different oxazolidine derivative.
Uniqueness: N,N-Dimethyl-4-(3-phenyloxazolidin-2-yl)aniline is unique due to the combination of the dimethylamino group and the oxazolidine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
74395-21-4 |
|---|---|
分子式 |
C17H20N2O |
分子量 |
268.35 g/mol |
IUPAC名 |
N,N-dimethyl-4-(3-phenyl-1,3-oxazolidin-2-yl)aniline |
InChI |
InChI=1S/C17H20N2O/c1-18(2)15-10-8-14(9-11-15)17-19(12-13-20-17)16-6-4-3-5-7-16/h3-11,17H,12-13H2,1-2H3 |
InChIキー |
ZLYRCQKUWPQBCF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2N(CCO2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-6-(2-Hydroxy-3-(((2-(2-oxo-3-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)oxazolidin-5-yl)ethyl)amino)methyl)phenyl)picolinonitrile](/img/structure/B12887892.png)
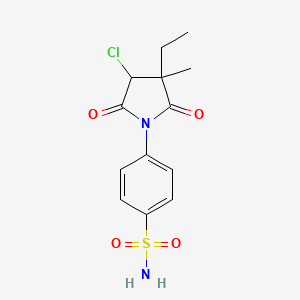
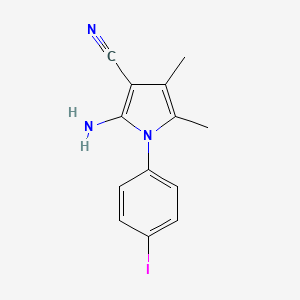

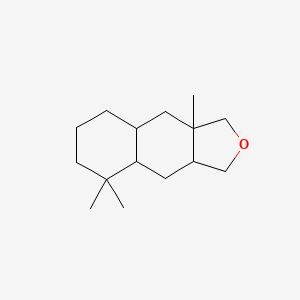

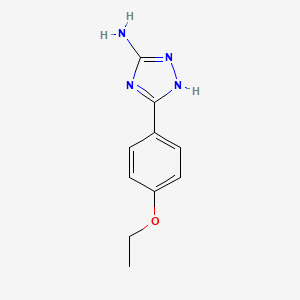
![2-(Bromomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887932.png)
![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)
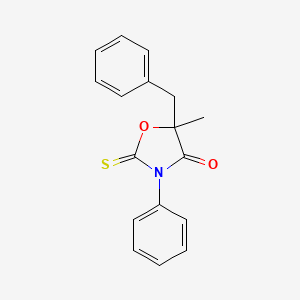
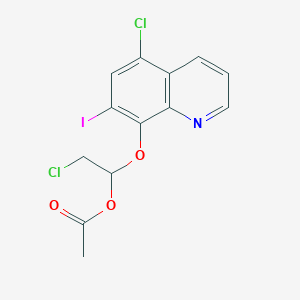
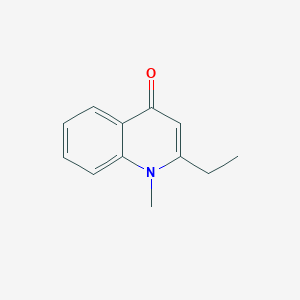

![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12887963.png)
